molecular formula C10H12O B1594068 2-Phenylbutanal CAS No. 2439-43-2

2-Phenylbutanal

Cat. No. B1594068
CAS RN: 2439-43-2
M. Wt: 148.2 g/mol
InChI Key: DIBSCKQIZZVKMG-UHFFFAOYSA-N
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Description

2-Phenylbutanal is a chemical compound with the CAS Number: 2439-43-2 . It has a molecular weight of 148.2 and its IUPAC name is 2-phenylbutanal . It is stored under an inert atmosphere and in a freezer, under -20C . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of 2-Phenylbutanal is C10H12O . The InChI code for the compound is 1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 .


Chemical Reactions Analysis

Benzylic compounds like 2-Phenylbutanal can undergo various reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that 2-Phenylbutanal can undergo would depend on the reaction conditions and the reagents used.


Physical And Chemical Properties Analysis

2-Phenylbutanal is a liquid . It is stored under an inert atmosphere and in a freezer, under -20C .

Scientific Research Applications

Application 1: Anti-Inflammatory, Analgesic and Antioxidant Potential

  • Scientific Field : Pharmacology and Medicinal Chemistry .
  • Summary of the Application : A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, which are derivatives of 2-Phenylbutanal, were synthesized and studied for their anti-inflammatory, analgesic, and antioxidant potential .
  • Methods of Application or Experimental Procedures : The aldehydic derivatives were initially isolated in the diastereomeric form, and their structures were confirmed with NMR, MS, and elemental analysis. Based on the encouraging results in in vitro COX 1/2, 5-LOX, and antioxidant assays, the compounds were oxidized to obtain the pure single (major) diastereomer for further activities .
  • Results or Outcomes : Among all the compounds, FM4, FM10, and FM12 were the leading compounds based on their potent IC50 values. The IC50 values of compounds FM4, FM10, and FM12 were 0.74, 0.69, and 0.18 µM, respectively, in the COX-2 assay. Similarly, these three compounds also dominated in the COX-1 assay. In the 5-LOX assay, the majority of the compounds were potent inhibitors of the enzyme .

Application 2: Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Aldehydes, including 2-Phenylbutanal, are widely applied in synthesis. Catalyst-controlled enantioselective α-functionalization of aldehydes has attracted great interest over the years. In this context, α-branched aldehydes are especially challenging substrates because of reactivity and selectivity issues .
  • Methods of Application or Experimental Procedures : The complex Δ Rh-S C-Rh1, which is easily prepared as essentially pure diastereomer from the complexation of RhCl 3 salt and β-phenylalanine and 5-tert butyl-2-phenylbenzoxazole as ligands, is able to catalyze the addition of branched aldehydes, including 2-phenyl-butanal and a variety of α-substituted propanals .
  • Results or Outcomes : The construction of synthetically versatile building blocks bearing a tetrasubstituted carbon stereocenter in a fully stereocontrolled manner has attracted considerable attention .

Application 3: Synthesis of Enantiomerically Pure Diastereomer

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The complex Δ Rh-S C-Rh1, which is easily prepared as essentially pure diastereomer from the complexation of RhCl 3 salt and β-phenylalanine and 5-tert butyl-2-phenylbenzoxazole as ligands, is able to catalyze the addition of branched aldehydes, including 2-phenyl-butanal and a variety of α-substituted propanals .
  • Methods of Application or Experimental Procedures : The complex Δ Rh-S C-Rh1 is prepared from the complexation of RhCl 3 salt and β-phenylalanine and 5-tert butyl-2-phenylbenzoxazole as ligands. This complex is then used to catalyze the addition of branched aldehydes, including 2-phenyl-butanal and a variety of α-substituted propanals .
  • Results or Outcomes : The construction of synthetically versatile building blocks bearing a tetrasubstituted carbon stereocenter in a fully stereocontrolled manner has attracted considerable attention .

Safety And Hazards

2-Phenylbutanal is classified under the GHS07 category . The hazard statements associated with the compound are H302, H315, H319, and H335 . This means that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-phenylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBSCKQIZZVKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284500
Record name 2-Phenylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbutanal

CAS RN

2439-43-2
Record name NSC37492
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylbutanal
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Record name 2-phenylbutanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
HM Walborsky, LE Allen - Journal of the American Chemical …, 1971 - ACS Publications
A series of aldehydes differing in the hybridization of the carbon atom to which the carbonyl group is attached, ie,(-)-(. R)-2-methyl-2-phenylbutanal (2),(+)-()-1-methyl-2, 2-…
Number of citations: 155 pubs.acs.org
N Zhang, Y Chen, Y Zhao, D Fan, L Li, B Yan, G Tao… - Food chemistry, 2020 - Elsevier
… The structure of adduct was characterized as 3-(3,4-dihydroxyphenyl)-2-phenylbutanal with a molecular weight of 256. The findings indicate that trapping of phenylacetaldehyde by 4-…
Number of citations: 12 www.sciencedirect.com
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
… Data from read-across analog 2-phenylbutanal (CAS# 93-53-8) provide a calculated margin of exposure (MOE)> 100 for the repeated dose toxicity endpoint. Data on the target material …
P Wanner, R Tressl - European journal of biochemistry, 1998 - Wiley Online Library
… catalyzed the enantioselective reduction of cis- and trans-2-phenyl-2butenal into (R)-2-phenylbutanal. … (1993) Stereophenyl-2-butenal into (R)-2-phenylbutanal, whereas correspond- …
Number of citations: 50 febs.onlinelibrary.wiley.com
JY Kim, G An, KS Chun, H Rhee - Notes, 2005 - researchgate.net
… 4g Then, simultaneous addition of oxirane 3 into the reaction mixture at room temperature afforded, after hydrolysis, amino alcohol 2 and 2-phenylbutanal (5) in 75 and 15%, respectively…
Number of citations: 5 www.researchgate.net
WE SLACK - 1974 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 4 search.proquest.com
PR Jones, EJ Goller, WJ Kauffman - The Journal of Organic …, 1971 - ACS Publications
… to 2-phenylpropanal and 2-phenylbutanal, the per cent erythro isomer being dependent on … of the variousGrignard reagents with 2-phenylpropanal, 2-phenylbutanal, and 2-phenyl-3-…
Number of citations: 26 pubs.acs.org
N Sakai, K Nozaki, H Takaya - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… Hydroformylation of (E)-1-phenylprop-1-ene 2c also proceeded slowly at 60C to afford 2-phenylbutanal in high regioselectivity (>97%) and in 92% ee Reaction at higher temp. gave an …
Number of citations: 86 pubs.rsc.org
DJ Mihalcik, W Lin - Angewandte Chemie, 2008 - Wiley Online Library
… loading, homogeneous catalysts 1–3 all gave complete conversion of aryl aldehydes to their hydrogenated products, with ee values as high as 99 % (for 3-methyl-2-phenylbutanal, …
Number of citations: 84 onlinelibrary.wiley.com
RMB Carrilho, ACB Neves, MAO Lourenço… - Journal of …, 2012 - Elsevier
… Slight differences were observed in the regioselectivity for 2-phenylbutanal 9 in the range 84–90% with all catalytic systems and, independently of the OR substituent at the ligand, the …
Number of citations: 46 www.sciencedirect.com

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